7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one
Description
Properties
CAS No. |
918663-19-1 |
|---|---|
Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-(butylamino)-7-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C16H17N5O/c1-2-3-9-17-16-18-10-12-14(21-16)19-13(20-15(12)22)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,17,18,19,20,21,22) |
InChI Key |
XKUDPVBAAUXXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C2C(=O)NC(=NC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with butylamine and phenyl-substituted reagents. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process typically involves crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Key Observations :
- R7 Substituents: The butylamino group in the target compound introduces a longer alkyl chain compared to benzylamino (7a) or chlorophenyl (Compound 126). This increases lipophilicity (logP) and may enhance membrane permeability but could reduce solubility .
- Synthesis Efficiency : Yields vary widely; Compound 126 achieved 82% yield via optimized multi-step synthesis, while 7a was isolated in 65% yield .
Key Observations :
- Target Specificity: The butylamino-phenyl analog is hypothesized to inhibit CDK2, similar to 7a, which showed sub-µM activity . In contrast, Compound 35 targets epigenetic enzymes (LSD1/HDAC6), highlighting how minor structural changes redirect activity .
- Potency: 3d/3g induced G1/S arrest at 0.1–1 µM, suggesting that substitutions at R7 (e.g., methylamino vs. butylamino) modulate potency .
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability: Bulkier substituents (e.g., benzylamino in 7a) may reduce metabolic clearance compared to alkyl chains like butylamino .
- Crystallinity : Analogs like 7a and the target compound exhibit high melting points (>300°C), indicative of strong intermolecular hydrogen bonding and crystalline stability .
Biological Activity
7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.
- Molecular Formula : C16H17N5O
- Molecular Weight : 295.34 g/mol
- LogP : 2.426 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 87.05 Ų
The compound primarily acts as a modulator of various biochemical pathways. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes.
Antitumor Activity
Research indicates that 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, as evidenced by:
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across various cancer cell lines, indicating moderate potency compared to standard chemotherapeutic agents.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes:
- Tyrosinase Inhibition : Similar compounds have shown promise in inhibiting tyrosinase, an enzyme critical in melanin synthesis. While specific data on this compound is limited, related studies suggest a potential for similar activity.
Cytotoxicity Studies
Cytotoxicity assays conducted on B16F10 melanoma cells revealed that the compound does not exhibit significant cytotoxic effects at low concentrations (up to 5 µM). However, at higher concentrations (≥10 µM), a marked decrease in cell viability was observed, suggesting a dose-dependent response.
Study 1: Antiproliferative Effects
A study examined the antiproliferative effects of various pyrimidine derivatives, including 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one. The results indicated that this compound significantly reduced cell viability in several cancer cell lines after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 25 |
| B16F10 (Melanoma) | 20 |
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action of similar pyrimidine derivatives. It was found that these compounds could induce apoptosis through the mitochondrial pathway, characterized by increased caspase activity and altered mitochondrial membrane potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
